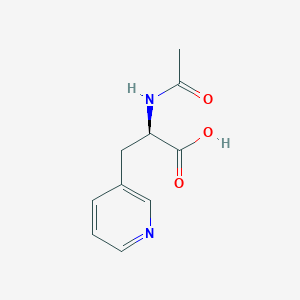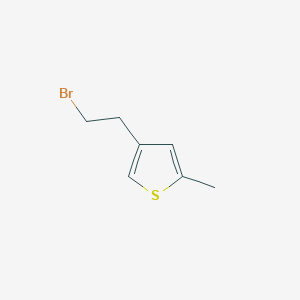
4-(2-Bromoethyl)-2-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-2-methylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a bromoethyl group at the 4-position and a methyl group at the 2-position. Thiophenes are known for their aromatic stability and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by an alkylation reaction. One common method is as follows:
Bromination: 2-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 4-position.
Alkylation: The resulting 4-bromo-2-methylthiophene is then reacted with ethylene in the presence of a strong base like sodium hydride (NaH) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)-2-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products
Substitution: Formation of azidoethyl or thioethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-ethyl-2-methylthiophene.
Applications De Recherche Scientifique
4-(2-Bromoethyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylthiophene: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
4-Ethyl-2-methylthiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Methylthiophene: Lacks both the bromoethyl and ethyl groups, making it a simpler and less functionalized compound.
Uniqueness
4-(2-Bromoethyl)-2-methylthiophene is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and potential biological activity. The bromoethyl group allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s electronic properties and stability.
Propriétés
Formule moléculaire |
C7H9BrS |
|---|---|
Poids moléculaire |
205.12 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-2-methylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-6-4-7(2-3-8)5-9-6/h4-5H,2-3H2,1H3 |
Clé InChI |
BYHROUOHKUTOBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


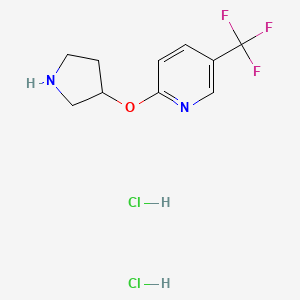
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
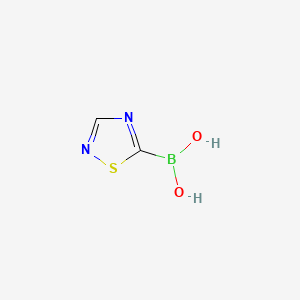
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
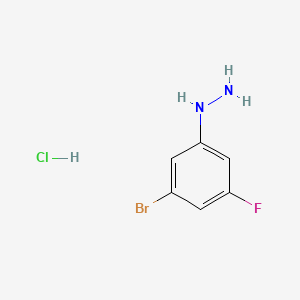
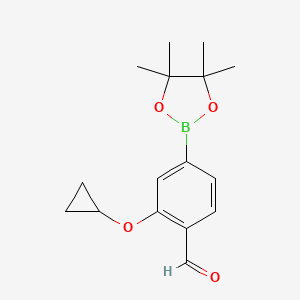
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)

![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
